1,3-Benzodioxole-4-methanamine, N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]-
Overview
Description
1,3-Benzodioxole-4-methanamine, N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]- is a synthetic organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an iodo group and methoxy groups on the phenyl ring, as well as a methylenedioxy group on another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-4-methanamine, N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]- typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodo-2,5-dimethoxybenzaldehyde and 2,3-methylenedioxybenzylamine.
Condensation Reaction: The aldehyde group of 4-iodo-2,5-dimethoxybenzaldehyde is condensed with the amine group of 2,3-methylenedioxybenzylamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the iodo group, potentially replacing it with a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated products or other reduced derivatives.
Substitution: Compounds with new functional groups replacing the iodo group.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential pharmacological properties. Its structural similarity to known bioactive molecules suggests possible applications in drug discovery and development.
Medicine
The compound could be explored for its therapeutic potential, particularly in the treatment of neurological disorders or as an anticancer agent. Its ability to interact with specific molecular targets could lead to the development of new medications.
Industry
In the industrial sector, the compound may find applications in the production of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1,3-Benzodioxole-4-methanamine, N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]- exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound’s structural features suggest it may modulate signaling pathways or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2,5-dimethoxyphenyl)-N-((2,3-methylenedioxyphenyl)methyl)ethanamine
- 2-(4-Chloro-2,5-dimethoxyphenyl)-N-((2,3-methylenedioxyphenyl)methyl)ethanamine
- 2-(4-Fluoro-2,5-dimethoxyphenyl)-N-((2,3-methylenedioxyphenyl)methyl)ethanamine
Uniqueness
The presence of the iodo group in 1,3-Benzodioxole-4-methanamine, N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]- distinguishes it from its analogs with different halogen substituents. The iodo group can influence the compound’s reactivity, biological activity, and physical properties, making it unique among similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20INO4/c1-21-16-9-14(19)17(22-2)8-12(16)6-7-20-10-13-4-3-5-15-18(13)24-11-23-15/h3-5,8-9,20H,6-7,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNMIPDEUMTYNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=C3C(=CC=C2)OCO3)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726967 | |
Record name | N-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-1,3-benzodioxole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919797-25-4 | |
Record name | N-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-1,3-benzodioxole-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=919797-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Iodo-2,5-dimethoxyphenyl)-N-((2,3-methylenedioxyphenyl)methyl)ethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919797254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-1,3-benzodioxole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25I-NBMD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R99110126K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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